An In-Depth Technical Guide to Methyl 4-(1,3-thiazolidin-2-yl)benzoate: Synthesis, Structure, and Properties
An In-Depth Technical Guide to Methyl 4-(1,3-thiazolidin-2-yl)benzoate: Synthesis, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolidine Scaffold in Medicinal Chemistry
The thiazolidine ring system, a saturated five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Thiazolidine derivatives exhibit a remarkable breadth of pharmacological activities, serving as the core structure in various approved drugs and clinical candidates.[2] Their ability to interact with a diverse range of biological targets stems from the unique stereoelectronic properties of the thiazolidine ring, which can be readily functionalized at multiple positions to modulate activity and pharmacokinetic profiles. This guide provides a comprehensive technical overview of a specific, yet under-documented derivative, Methyl 4-(1,3-thiazolidin-2-yl)benzoate, offering insights into its synthesis, structural characterization, and physicochemical properties. While direct experimental data for this exact compound is sparse in the public domain, this document, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource.
Chemical Structure and Nomenclature
Methyl 4-(1,3-thiazolidin-2-yl)benzoate possesses a central 1,3-thiazolidine ring connected at the 2-position to a para-substituted benzene ring, which in turn bears a methyl ester group.
Systematic Name: Methyl 4-(1,3-thiazolidin-2-yl)benzoate
Molecular Formula: C₁₁H₁₃NO₂S
Molecular Weight: 223.29 g/mol
The chemical structure is depicted below:
Caption: Chemical structure of Methyl 4-(1,3-thiazolidin-2-yl)benzoate.
Synthesis of Methyl 4-(1,3-thiazolidin-2-yl)benzoate: A Proposed Protocol
The most direct and efficient synthesis of 2-aryl-1,3-thiazolidines involves the condensation of an appropriate aromatic aldehyde with cysteamine (2-aminoethanethiol).[3] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the thiazolidine ring.[3]
Reaction Scheme
Caption: Proposed synthesis of Methyl 4-(1,3-thiazolidin-2-yl)benzoate.
Detailed Experimental Protocol
Materials:
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Methyl 4-formylbenzoate
-
Cysteamine hydrochloride
-
Triethylamine
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Ethanol (anhydrous)
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Dichloromethane
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Hexane
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Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-formylbenzoate (1.0 equivalent) in anhydrous ethanol, add cysteamine hydrochloride (1.1 equivalents).
-
To this stirred suspension, add triethylamine (1.2 equivalents) dropwise at room temperature. The addition of the base is crucial to neutralize the hydrochloride salt of cysteamine, liberating the free amine for reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Redissolve the crude residue in dichloromethane and wash with water to remove triethylamine hydrochloride and any other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Methyl 4-(1,3-thiazolidin-2-yl)benzoate.
Physicochemical Properties
Due to the absence of specific experimental data for Methyl 4-(1,3-thiazolidin-2-yl)benzoate, the following properties are predicted based on the parent thiazolidine structure and related 2-aryl-1,3-thiazolidine derivatives.
| Property | Predicted Value | Rationale |
| Physical State | White to off-white solid | Similar 2-aryl thiazolidine derivatives are typically solids at room temperature. |
| Melting Point | 80-90 °C | The introduction of the benzoyl methyl ester group is expected to increase the melting point compared to unsubstituted 2-phenylthiazolidine. |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in hexane and water. | The presence of both polar (ester, amine) and non-polar (aromatic ring, thiazolidine) moieties suggests solubility in a range of organic solvents. |
Spectroscopic Characterization for Structural Elucidation
The definitive structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic data for Methyl 4-(1,3-thiazolidin-2-yl)benzoate, based on the analysis of analogous structures.[4][5]
¹H NMR Spectroscopy (Predicted)
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δ 7.9-8.1 ppm (d, 2H): Aromatic protons ortho to the ester group.
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δ 7.4-7.6 ppm (d, 2H): Aromatic protons meta to the ester group.
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δ 5.5-5.7 ppm (s, 1H): Methine proton at the C2 position of the thiazolidine ring.
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δ 3.9 ppm (s, 3H): Methyl protons of the ester group.
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δ 3.2-3.4 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom (C5) in the thiazolidine ring.
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δ 2.9-3.1 ppm (t, 2H): Methylene protons adjacent to the sulfur atom (C4) in the thiazolidine ring.
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δ 1.8-2.0 ppm (br s, 1H): NH proton of the thiazolidine ring.
¹³C NMR Spectroscopy (Predicted)
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δ ~166 ppm: Carbonyl carbon of the ester group.
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δ ~145 ppm: Quaternary aromatic carbon attached to the thiazolidine ring.
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δ ~129 ppm: Aromatic CH carbons ortho to the ester group.
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δ ~128 ppm: Quaternary aromatic carbon attached to the ester group.
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δ ~126 ppm: Aromatic CH carbons meta to the ester group.
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δ ~65 ppm: Methine carbon at the C2 position of the thiazolidine ring.
-
δ ~52 ppm: Methyl carbon of the ester group.
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δ ~48 ppm: Methylene carbon adjacent to the nitrogen atom (C5) in the thiazolidine ring.
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δ ~33 ppm: Methylene carbon adjacent to the sulfur atom (C4) in the thiazolidine ring.
Infrared (IR) Spectroscopy (Predicted)
-
~3300 cm⁻¹ (br): N-H stretching vibration of the secondary amine in the thiazolidine ring.
-
~3050 cm⁻¹: C-H stretching of the aromatic ring.
-
~2950 cm⁻¹: C-H stretching of the aliphatic CH₂ groups.
-
~1720 cm⁻¹ (s): C=O stretching of the methyl ester.
-
~1610 cm⁻¹: C=C stretching of the aromatic ring.
-
~1280 cm⁻¹ (s): C-O stretching of the ester group.
-
~690 cm⁻¹: C-S stretching of the thioether in the thiazolidine ring.
Mass Spectrometry (Predicted)
-
Expected [M]⁺: m/z = 223.07
Potential Applications and Biological Significance
-
Antimicrobial and Antifungal Activity: The thiazolidine nucleus is a common feature in many antimicrobial agents.[5]
-
Anticancer Activity: Certain thiazolidine derivatives have shown promise as anticancer agents by targeting various cellular pathways.[6]
-
Anti-inflammatory Activity: The scaffold has been explored for the development of novel anti-inflammatory drugs.
-
Antidiabetic Activity: The well-known thiazolidinedione class of drugs, used to treat type 2 diabetes, highlights the importance of this heterocyclic system in metabolic diseases.[7]
The presence of the methyl benzoate moiety in the target compound provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of Methyl 4-(1,3-thiazolidin-2-yl)benzoate.
Conclusion
Methyl 4-(1,3-thiazolidin-2-yl)benzoate represents an interesting, yet underexplored, member of the vast thiazolidine family. This technical guide provides a comprehensive, albeit partially predictive, framework for its synthesis, purification, and structural characterization. The provided protocols and expected data serve as a valuable starting point for researchers and scientists in the field of medicinal chemistry and drug development to further investigate this compound and its potential applications. The inherent versatility of the thiazolidine scaffold, coupled with the potential for functionalization of the methyl benzoate group, makes this molecule an attractive candidate for the development of novel therapeutic agents.
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